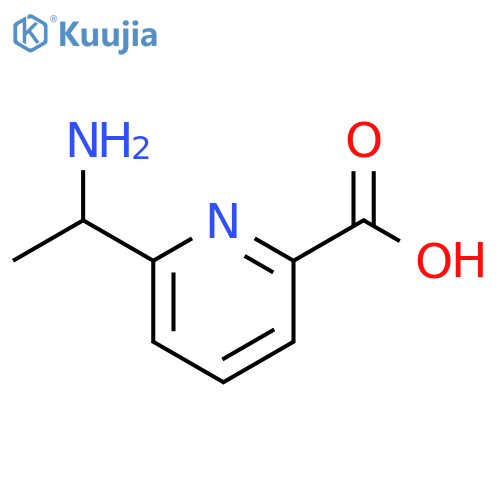

Cas no 1270483-30-1 (6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID)

1270483-30-1 structure

商品名:6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID

CAS番号:1270483-30-1

MF:C8H10N2O2

メガワット:166.177201747894

CID:5588366

6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

-

- 6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID

- 2-Pyridinecarboxylic acid, 6-(1-aminoethyl)-

-

- インチ: 1S/C8H10N2O2/c1-5(9)6-3-2-4-7(10-6)8(11)12/h2-5H,9H2,1H3,(H,11,12)

- InChIKey: AQWFOCKFZYSQMZ-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=NC(C(N)C)=CC=C1

じっけんとくせい

- 密度みつど: 1.254±0.06 g/cm3(Predicted)

- ふってん: 336.5±32.0 °C(Predicted)

- 酸性度係数(pKa): 0.90±0.50(Predicted)

6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1938743-1g |

6-(1-Aminoethyl)picolinic acid |

1270483-30-1 | 98% | 1g |

¥13124.00 | 2024-08-09 |

6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1270483-30-1 (6-(1-AMINOETHYL)PYRIDINE-2-CARBOXYLIC ACID) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬